2-(4-Chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide
2-(4-Chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide
Brand Name:
Vulcanchem
CAS No.:
5508-47-4
VCID:
VC0042601
InChI:
InChI=1S/C23H28ClN3O3/c1-4-21(28)27-15-13-26(14-16-27)19-9-7-18(8-10-19)25-22(29)23(2,3)30-20-11-5-17(24)6-12-20/h5-12H,4,13-16H2,1-3H3,(H,25,29)
SMILES:
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Molecular Formula:
C23H28ClN3O3
Molecular Weight:
429.9 g/mol
2-(4-Chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide
CAS No.: 5508-47-4
Reference Standards
VCID: VC0042601
Molecular Formula: C23H28ClN3O3
Molecular Weight: 429.9 g/mol
CAS No. | 5508-47-4 |
---|---|
Product Name | 2-(4-Chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide |
Molecular Formula | C23H28ClN3O3 |
Molecular Weight | 429.9 g/mol |
IUPAC Name | 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide |
Standard InChI | InChI=1S/C23H28ClN3O3/c1-4-21(28)27-15-13-26(14-16-27)19-9-7-18(8-10-19)25-22(29)23(2,3)30-20-11-5-17(24)6-12-20/h5-12H,4,13-16H2,1-3H3,(H,25,29) |
Standard InChIKey | NUWFSDPYPSAOPA-UHFFFAOYSA-N |
SMILES | CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Canonical SMILES | CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Synonyms | 2β,4a-Dihydroxy-1-methyl-8-methylene-4aα,4bβ-gibb-3-ene-1α,10β-dicarboxylic Acid 1,4a-Lactone Methyl Ester; Gibberellin A7 Methyl Ester; 4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene Gibb-3-ene-1,10-dicarboxylic Acid Deriv.; |
PubChem Compound | 5237840 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume